molecular formula C14H13Cl2N3O B6418189 2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1040638-73-0

2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B6418189
CAS No.: 1040638-73-0
M. Wt: 310.2 g/mol
InChI Key: ZDHKLRUGNAIMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its dichlorobenzamide moiety linked to a cyclopenta[c]pyrazole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the cyclopenta[c]pyrazole core, followed by the introduction of the dichlorobenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide
  • Indole derivatives

Uniqueness

2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide stands out due to its dichlorobenzamide moiety, which imparts unique chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dichloro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-19-13(9-3-2-4-12(9)18-19)17-14(20)10-7-8(15)5-6-11(10)16/h5-7H,2-4H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHKLRUGNAIMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.